molecular formula C22H22N4O4S B2918716 N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-27-9

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2918716
CAS No.: 1021227-27-9
M. Wt: 438.5
InChI Key: ZJJKVTONQIIGRL-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Studies

  • A study focused on synthesizing novel heterocyclic compounds, including derivatives related to the chemical structure , demonstrating their synthesis through reactions involving furan-2-yl components. These compounds were characterized by spectroscopic methods such as NMR and LC-MS, indicating their potential for further biological applications (Patel, Shah, & Patel, 2015).

Biological Activities

  • Research has shown the synthesis of compounds with furan-2-yl and piperazine components demonstrating significant antibacterial and antifungal activities. This underscores the potential of these compounds in developing new antimicrobial agents (Aleksandrov & El’chaninov, 2017).
  • Another study synthesized a series of compounds incorporating furan-2-yl and piperazine structures, assessing their antidepressant and antianxiety activities. The findings suggest these compounds could be explored further for potential therapeutic applications in mental health (Kumar et al., 2017).

Anticancer and Anti-HIV Activities

  • Compounds incorporating benzothiazole and piperazine were synthesized and evaluated for their antiproliferative and anti-HIV activities. Certain derivatives demonstrated significant effects on human tumor-derived cell lines, highlighting their potential in cancer therapy (Al-Soud et al., 2010).

Histamine H4 Antagonists

  • Research into novel bicyclic azole carboxamide derivatives, including structures related to the specified chemical, has shown potential as histamine H4 receptor antagonists. This suggests applications in treating diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Antimicrobial Activities

  • The synthesis of azole derivatives starting from furan-2-carbohydrazide, including compounds with piperazine moieties, exhibited antimicrobial activities. These findings support the potential of these compounds in antimicrobial therapy (Başoğlu et al., 2013).

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies on derivatives of benzothiazoles, including those with piperazine, have provided insights into their structural and activity relationships. This research aids in understanding how these compounds can be optimized for better biological efficacy (Al-Masoudi et al., 2011).

Properties

IUPAC Name

N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-19(25-10-12-26(13-11-25)21(29)18-7-4-14-30-18)9-8-17-15-31-22(23-17)24-20(28)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKVTONQIIGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.